![molecular formula C17H17F2NO3 B251101 N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide works by selectively binding to the hydrophobic groove of Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that rely on Bcl-2 for survival.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not rely on Bcl-2 for survival. This selectivity makes N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide a promising cancer therapy with minimal side effects. However, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has also been shown to induce thrombocytopenia, a condition characterized by low platelet counts, which can limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its selectivity for Bcl-2 protein, its ability to induce apoptosis in cancer cells, and its efficacy in combination with other cancer therapies. However, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide also has limitations, including its potential to induce thrombocytopenia, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide and related compounds. These include the optimization of its pharmacokinetic properties, the development of combination therapies that enhance its efficacy, and the identification of biomarkers that can predict response to N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide. Additionally, the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide analogs that target other anti-apoptotic proteins, such as Bcl-xL and Mcl-1, may expand its clinical utility.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride is then reacted with 4-propoxyaniline to form the key intermediate, N-(4-propoxyphenyl)-4-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then coupled with difluoromethoxyaniline to form the final product, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has also shown efficacy in combination with other cancer therapies, including chemotherapy and immunotherapy.
Propriétés
Formule moléculaire |
C17H17F2NO3 |
---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-14-5-3-4-6-15(14)23-17(18)19/h3-10,17H,2,11H2,1H3,(H,20,21) |
Clé InChI |
WBXPVYQTHZVPDK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.